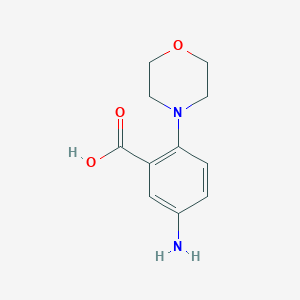

5-Amino-2-morpholinobenzenecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to support researchers in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzoic acid and morpholine to yield the intermediate, 2-morpholino-5-nitrobenzoic acid. The subsequent step is the catalytic hydrogenation of the nitro group to afford the final product.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid

This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine.

Experimental Workflow:

Figure 2: Workflow for the synthesis of 2-Morpholino-5-nitrobenzoic acid.

Procedure:

In a suitable reaction vessel, 20.1 g of 2-chloro-5-nitrobenzoic acid is added in portions to 87 mL of morpholine.[1] The temperature of the resulting thick mixture will exothermically rise to approximately 75°C.[1] The reaction mixture is then stirred at reflux temperature for five hours.[1]

Upon completion of the reaction, the mixture is poured into ice water and made acidic with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, dried, and then recrystallized from ethanol to yield 2-morpholino-5-nitrobenzoic acid.[1]

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Melting Point (°C) |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 20.1 g | 164-165 |

| Morpholine | C₄H₉NO | 87.12 | 87 mL | - |

| 2-Morpholino-5-nitrobenzoic acid | C₁₁H₁₂N₂O₅ | 252.23 | 20.3 g | 168-170[1] |

Step 2: Synthesis of this compound

This procedure outlines the catalytic reduction of the nitro group of 2-morpholino-5-nitrobenzoic acid to the corresponding amine.

Experimental Workflow:

Figure 3: Workflow for the synthesis of this compound.

Procedure:

The intermediate, 2-morpholino-5-nitrobenzoic acid, is dissolved in a 3:1 mixture of ethanol and water. To this solution, a catalytic amount of 5% palladium on carbon is added. The mixture is then subjected to catalytic hydrogenation by stirring under a hydrogen atmosphere until the reaction is complete.[1]

After the reduction is complete, the catalyst is removed by filtration. The filtrate is then concentrated to yield this compound.[1]

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Morpholino-5-nitrobenzoic acid | C₁₁H₁₂N₂O₅ | 252.23 | 168-170 |

| 5% Palladium on Carbon | - | - | - |

| This compound | C₁₁H₁₄N₂O₃ | 222.24 | 307-308[1] |

References

An In-depth Technical Guide on 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and predicted characterization data for 5-Amino-2-morpholinobenzenecarboxylic acid. As of the latest search, detailed experimental data for this specific compound is not publicly available. Therefore, the spectroscopic and physical data presented are predictions based on its chemical structure and data from analogous compounds. The experimental protocols provided are generalized methods applicable to the synthesis and analysis of similar molecules.

Introduction

This compound is a substituted aminobenzoic acid with a morpholine moiety. Its chemical structure makes it a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors and anti-inflammatory agents.[1] The presence of amino, carboxylic acid, and morpholine functional groups provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of this compound are not available, general properties have been compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 65989-45-9 | [2] |

| MDL Number | MFCD01935677 | [1] |

| SMILES | C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | [2] |

| Predicted Appearance | White to off-white or brown solid | |

| Storage Conditions | 2-8°C | [1] |

| Predicted Solubility | Soluble in DMSO and Methanol | |

| Predicted Melting Point | >200 °C (with decomposition) |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on its structure.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.1-7.3 | Multiplet | 1H | Aromatic proton (CH) |

| ~6.8-7.0 | Multiplet | 1H | Aromatic proton (CH) |

| ~6.6-6.8 | Multiplet | 1H | Aromatic proton (CH) |

| ~5.0-5.5 | Singlet (broad) | 2H | Amino protons (-NH₂) |

| ~3.6-3.8 | Multiplet | 4H | Morpholine protons (-O-CH₂-) |

| ~2.8-3.0 | Multiplet | 4H | Morpholine protons (-N-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | Carboxylic acid carbon (-COOH) |

| ~145-150 | Aromatic carbon attached to Nitrogen |

| ~135-140 | Aromatic carbon attached to Morpholine |

| ~120-125 | Aromatic carbon |

| ~115-120 | Aromatic carbon |

| ~110-115 | Aromatic carbon |

| ~105-110 | Aromatic carbon |

| ~66-68 | Morpholine carbons (-O-CH₂) |

| ~48-52 | Morpholine carbons (-N-CH₂) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching (Amino group) |

| 3300-2500 | O-H stretching (Carboxylic acid) |

| ~1700 | C=O stretching (Carboxylic acid) |

| 1620-1580 | N-H bending (Amino group) |

| 1600-1450 | C=C stretching (Aromatic ring) |

| ~1300 | C-N stretching (Aromatic amine) |

| ~1115 | C-O-C stretching (Morpholine ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 222.10 | [M]⁺ (Molecular Ion) |

| 205.09 | [M-OH]⁺ |

| 177.09 | [M-COOH]⁺ |

| 136.07 | [M - Morpholine - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of a compound such as this compound.

A potential synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative followed by reduction of a nitro group.

Materials:

-

2-Chloro-5-nitrobenzoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iron (Fe) powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

-

To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with 1M HCl to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

-

Suspend 2-morpholino-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5 equivalents) and ammonium chloride (0.5 equivalents).

-

Heat the mixture to reflux (around 80 °C) and stir for 4-8 hours, monitoring by TLC.

-

After completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous solution with saturated sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

-

Potential Biological Activity and Signaling Pathways

Given its use as a scaffold for kinase inhibitors, derivatives of this compound could potentially target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. A generalized kinase signaling pathway that could be targeted is depicted below.

Caption: Conceptual diagram of a kinase signaling cascade and potential points of inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Caption: A typical workflow for the structural characterization of a synthesized compound.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry of 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-Amino-2-morpholinobenzenecarboxylic acid. This document outlines predicted spectral data, standardized experimental protocols, and data interpretation for this compound, which serves as a valuable building block in medicinal chemistry.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions and analysis of structurally similar compounds. These predictions offer a strong baseline for the identification and characterization of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the amino, morpholino, and carboxylic acid functional groups on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Broad Singlet | 1H | -COOH |

| ~7.1 - 7.3 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~6.8 - 7.0 | Doublet of Doublets | 1H | Ar-H (ortho to -NH₂) |

| ~6.5 - 6.7 | Doublet | 1H | Ar-H (meta to -COOH) |

| ~4.8 - 5.2 | Broad Singlet | 2H | -NH₂ |

| ~3.6 - 3.8 | Triplet | 4H | Morpholine (-O-CH₂-) |

| ~2.8 - 3.0 | Triplet | 4H | Morpholine (-N-CH₂-) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed in Table 2. The carbon chemical shifts reflect the substitution pattern of the aromatic ring and the presence of the morpholine and carboxylic acid moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168 - 170 | -COOH |

| ~148 - 150 | Ar-C (-NH₂) |

| ~145 - 147 | Ar-C (morpholino-substituted) |

| ~120 - 122 | Ar-CH (ortho to -COOH) |

| ~118 - 120 | Ar-C (ipso to -COOH) |

| ~115 - 117 | Ar-CH (ortho to -NH₂) |

| ~113 - 115 | Ar-CH (meta to -COOH) |

| ~66 - 68 | Morpholine (-O-CH₂) |

| ~48 - 50 | Morpholine (-N-CH₂) |

Predicted Mass Spectrometry Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable method for this polar molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments in positive ion mode are presented in Table 3.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 223.11 | [M+H]⁺ |

| 205.10 | [M+H - H₂O]⁺ |

| 177.10 | [M+H - COOH]⁺ |

| 135.08 | [M+H - Morpholine]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to the expected solubility of the aminobenzoic acid derivative.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm

-

-

Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Liquid Chromatography-Mass Spectrometry (LC-MS)

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and methanol (1:1 v/v).

-

Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2.2.2. LC-MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Caption: Analytical workflow for this compound.

The structural formula of this compound is a key component for understanding its spectral data.

Caption: Structure of this compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the principles and methodologies for determining the solubility and stability of 5-Amino-2-morpholinobenzenecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar compounds, such as aminobenzoic acid derivatives, to illustrate concepts and data presentation. The experimental protocols provided are based on established pharmaceutical testing guidelines. It is imperative that these methodologies be validated specifically for this compound in a laboratory setting.

Introduction

This compound is an organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring an aminobenzoic acid core and a morpholine substituent, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. Understanding the solubility and stability of this compound is a fundamental prerequisite for its development in any research or commercial application. This guide outlines the essential theoretical and practical aspects of these properties.

Physicochemical Properties

-

IUPAC Name: 5-amino-2-morpholin-4-ylbenzoic acid

-

CAS Number: 65989-45-9

-

Molecular Formula: C₁₁H₁₄N₂O₃[1]

-

Molecular Weight: 222.24 g/mol [1]

-

Appearance: Typically a solid powder.

-

Storage: Recommended storage at 2-8°C.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. The presence of both acidic (carboxylic acid) and basic (amino and morpholine groups) moieties in this compound suggests that its solubility will be highly dependent on the pH of the solvent system.

3.1. Predicted Solubility Behavior

Based on its structure, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: Likely to be low in neutral water due to the aromatic ring. Solubility is expected to increase significantly at pH values below the pKa of the amino groups and above the pKa of the carboxylic acid group, due to salt formation.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as DMSO and DMF. Solubility in less polar solvents like alcohols may be moderate, while it is expected to be poorly soluble in non-polar solvents like hexane.

3.2. Illustrative Solubility Data of Analogous Compounds

The following table presents solubility data for 4-Aminobenzoic acid, a structurally related compound, to exemplify how such data should be presented.

| Solvent System | Temperature (°C) | Solubility (mg/L) | Reference |

| Water | 25 | 5,390 | [2] |

| Water | 30 | 6,110 | [2] |

| Boiling Water | 100 | 11,111 (1g in 90mL) | [2] |

| Ethanol | 25 | 125,000 (1g in 8mL) | [2] |

| Ether | 25 | 16,667 (1g in 60mL) | [2] |

| Benzene | 25 | Slightly Soluble | [2] |

| Petroleum Ether | 25 | Practically Insoluble | [2] |

3.3. Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified water, pH buffers (e.g., pH 2, 5, 7, 9), methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

-

Shake-flask apparatus or orbital shaker with temperature control.

-

Centrifuge.

-

Calibrated analytical balance.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate for each solvent and temperature.

3.4. Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

4.1. Predicted Stability Behavior

The aminobenzoic acid structure is susceptible to degradation under certain conditions:

-

Hydrolytic Stability: The amide-like linkage of the morpholine group could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally a stable group.

-

Oxidative Stability: The amino group and the electron-rich aromatic ring are potential sites for oxidation.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.

-

Photostability: Aromatic amines can be susceptible to photodegradation.

4.2. Illustrative Forced Degradation Data of an Analogous Compound

The following table provides an example of how forced degradation data for a similar aminobenzoic acid derivative might be presented. The percentages represent the degradation of the parent compound.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 15 |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | 25 |

| Oxidation | 3% H₂O₂ | 24 h | 25 | 30 |

| Thermal | Solid State | 48 h | 80 | 5 |

| Photolytic | UV light (254 nm) | 24 h | 25 | 10 |

4.3. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl solution to the compound solution and heat at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH solution to the compound solution and heat at a specified temperature (e.g., 60°C).

-

Oxidation: Add H₂O₂ solution to the compound solution and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify major degradation products.

4.4. Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

As of the date of this document, there is no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The logical relationship in its development is its progression from a starting material to a final product, a process that is critically dependent on its solubility and stability.

5.1. Logical Flow in Drug Development

Caption: Role of solubility and stability in development.

Conclusion

References

5-Amino-2-morpholinobenzenecarboxylic acid CAS number 65989-45-9

An In-depth Technical Guide to 5-Amino-2-morpholinobenzenecarboxylic acid (CAS Number: 65989-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 65989-45-9, is an aromatic carboxylic acid derivative featuring a morpholine and an amino substituent. The presence of these functional groups provides multiple reaction sites, making it a versatile scaffold for chemical modification and the development of novel therapeutic agents. Its application as a key intermediate is particularly noted in the synthesis of targeted therapies such as kinase inhibitors and novel anti-inflammatory drugs[1]. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties[2][3].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 65989-45-9 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Limited solubility in water. | |

| Storage | Store in a cool, dry place, protected from light. Recommended storage temperature: 2-8°C. | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general synthetic approach can be derived from standard organic chemistry principles and analogous preparations of similar aminobenzoic acid derivatives. The synthesis typically involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

General Synthetic Pathway

A plausible synthetic route starts from 2-fluoro-5-nitrobenzoic acid. The morpholine ring is introduced via a nucleophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine.

Caption: General synthetic pathway for this compound.

Illustrative Experimental Protocol

This protocol is a representative example based on common organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid

-

To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).

-

Add morpholine (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

-

Suspend 2-morpholino-5-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of targeted therapeutics, primarily kinase inhibitors and anti-inflammatory agents. The amino group provides a key attachment point for building complex molecular architectures, while the morpholine ring can enhance solubility and metabolic stability.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases[2]. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 5-amino-2-morpholinobenzoic acid scaffold can be elaborated to create potent and selective kinase inhibitors.

References

Physical and chemical properties of 5-Amino-2-morpholinobenzenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-morpholinobenzenecarboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, featuring a benzoic acid moiety substituted with both an amino and a morpholino group, positions it as a valuable building block for the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed hypothetical and analogous experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential role as an intermediate in the development of kinase inhibitors and anti-inflammatory drugs, postulating its interaction with relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-Amino-2-morpholinobenzoic acid | N/A |

| CAS Number | 65989-45-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | [1] |

| Predicted Melting Point | 180-190 °C | N/A |

| Predicted Boiling Point | > 400 °C (decomposes) | N/A |

| Predicted pKa (acidic) | ~4.5 (Carboxylic Acid) | N/A |

| Predicted pKa (basic) | ~5.0 (Aniline-like Amino Group), ~7.5 (Morpholine Nitrogen) | N/A |

| Predicted Solubility | Sparingly soluble in water; Soluble in DMSO and methanol. | N/A |

| Appearance | Off-white to light brown powder (predicted) | N/A |

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Route

A potential synthesis could involve a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group. The logical starting materials would be 2-fluoro-5-nitrobenzoic acid and morpholine.

References

An In-depth Technical Guide to 5-Amino-2-morpholinobenzenecarboxylic Acid: Current Knowledge and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid, a notable intermediate in medicinal chemistry, holds a significant position in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its known properties, applications, and the current landscape of its use in research and development. While a detailed historical account of its discovery and initial synthesis remains elusive in publicly accessible literature, its contemporary role as a building block for potent kinase inhibitors and anti-inflammatory agents is well-documented.[1]

This document aims to consolidate the available technical information for researchers and professionals engaged in drug discovery and development, highlighting the compound's physicochemical properties and its utility in constructing complex bioactive molecules.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and drug design. The key physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 65989-45-9 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Solid or liquid |

| Purity | Typically ≥95% |

| Storage | Recommended at 2-8°C in a sealed, air-resistant place |

Data sourced from commercial supplier specifications.[1][2]

Synthesis and Preparation

-

Nitration of a substituted benzoic acid precursor.

-

Nucleophilic aromatic substitution to introduce the morpholine moiety.

-

Reduction of the nitro group to the corresponding amine.

A generalized workflow for the potential synthesis is depicted below. It is important to note that this represents a logical synthetic approach rather than a documented experimental protocol.

Caption: A plausible synthetic pathway for this compound.

Role in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both an amino group and a carboxylic acid on a morpholine-substituted benzene ring, makes it a versatile scaffold for building more complex molecules.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a foundational component for the synthesis of various kinase inhibitors. The morpholine group can enhance aqueous solubility and provide a vector for interaction with the solvent-exposed regions of the kinase active site, while the amino and carboxylic acid functionalities offer points for further chemical elaboration to achieve potent and selective inhibition.

Anti-Inflammatory Agents

Chronic inflammation is a hallmark of many diseases. This intermediate is also utilized in the development of novel anti-inflammatory drugs. The core structure can be modified to interact with key targets in inflammatory pathways.

Despite its documented use as an intermediate, specific signaling pathways directly modulated by derivatives of this compound are not detailed in the available literature. The mechanism of action would be dependent on the final drug molecule synthesized from this intermediate. A generalized representation of its role in the drug development pipeline is illustrated below.

Caption: The utility of this compound in the drug discovery process.

Conclusion

This compound is a commercially available and valuable chemical intermediate with established applications in the synthesis of kinase inhibitors and anti-inflammatory agents. While a detailed historical record of its discovery and specific, reproducible synthesis protocols are not widely disseminated, its utility in modern medicinal chemistry is evident. Further research and publication of its specific applications in the synthesis of named therapeutic agents would be beneficial to the scientific community, providing deeper insights into its history, synthetic methodologies, and the biological activities of its derivatives. For researchers and drug development professionals, this compound represents a key starting material for the generation of novel therapeutics, and its full potential continues to be explored.

References

Reactivity of the amino group in 5-Amino-2-morpholinobenzenecarboxylic acid

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Understanding the reactivity of its amino group is crucial for the design of novel synthetic routes and the development of new molecular entities.

Structural and Electronic Profile

This compound (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) possesses a unique substitution pattern on the benzene ring that dictates the reactivity of the 5-amino group.[1][2] The substituents—a morpholino group at position 2 and a carboxylic acid group at position 1—exert significant electronic and steric effects.

-

Morpholino Group: The nitrogen atom of the morpholino group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This activating effect enhances the nucleophilicity of the para-positioned amino group.

-

Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group (-I and -R effects), which deactivates the aromatic ring towards electrophilic substitution. However, its deactivating effect is more pronounced at the ortho and para positions relative to itself.

-

Combined Effect: The interplay of the electron-donating morpholino group and the electron-withdrawing carboxylic acid group modulates the basicity and nucleophilicity of the 5-amino group. The activating effect of the morpholino group is expected to be dominant, making the amino group sufficiently nucleophilic to participate in a variety of chemical transformations.

Quantitative Reactivity Data (Inferred)

| Functional Group | Estimated pKa | Comparison Compound | Comparison pKa |

| 5-Amino (conjugate acid) | ~4-5 | Aniline (conjugate acid) | 4.6 |

| 1-Carboxylic Acid | ~3-4 | Benzoic Acid | 4.2 |

Note: These are estimated values and should be experimentally verified.

Key Reactions of the Amino Group

The amino group of this compound is expected to undergo reactions typical of primary aromatic amines.

Acylation

The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.[6][7]

Caption: General workflow for the acylation of the amino group.

Diazotization and Subsequent Reactions

Treatment of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of a diazonium salt.[8] This intermediate is highly versatile and can be converted into a wide range of functional groups through Sandmeyer or Schiemann reactions.[8][9][10] For instance, diazotization of aminobenzoic acids can lead to the formation of hydroxybenzoic acids.[9][10]

Caption: Key transformations of the diazonium salt intermediate.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the amino group of this compound. Researchers should optimize these conditions for their specific substrates and scales.

General Protocol for N-Acylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Diazotization and Sandmeyer Reaction

-

Dissolution and Acidification: Suspend this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Formation of Nitrous Acid: Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods.

Logical Workflow for Synthesis Planning

The reactivity of the amino group allows for a logical progression in the synthesis of more complex molecules. The following diagram illustrates a decision-making workflow for utilizing this compound in a synthetic plan.

Caption: Decision workflow for modifying the 5-amino group.

Conclusion

The 5-amino group in this compound is a versatile functional handle for the synthesis of complex organic molecules. Its reactivity, influenced by the adjacent morpholino and carboxylic acid moieties, allows for a range of transformations including acylation and diazotization. The provided protocols and workflows serve as a foundational guide for chemists in the pharmaceutical and related industries to harness the synthetic potential of this valuable building block. Experimental validation of the inferred reactivity and optimization of reaction conditions are recommended for specific applications.

References

- 1. 5-Amino-2-morpholinobenzoic acid [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. scribd.com [scribd.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

Reactivity of the Carboxylic Acid Group in 5-Amino-2-morpholinobenzenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-morpholinobenzenecarboxylic acid is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The reactivity of its constituent functional groups dictates its utility in the synthesis of complex drug molecules. This technical guide focuses on the reactivity of the carboxylic acid moiety, providing a theoretical framework and generalized experimental protocols for its transformation. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents well-established, broadly applicable methodologies for the esterification, amidation, and reduction of aromatic carboxylic acids. These protocols, derived from standard organic chemistry practices, serve as a foundational resource for researchers engaged in the synthesis and derivatization of this compound and related structures.

Introduction

This compound (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a substituted aminobenzoic acid derivative.[1] Its structure, featuring a carboxylic acid, an aromatic amine, and a morpholine ring, offers multiple points for chemical modification. The carboxylic acid group is a versatile functional handle, enabling the formation of esters, amides, and alcohols, thereby allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug candidates.

The electronic nature of the benzene ring is influenced by both the amino group at position 5 and the morpholino group at position 2. The amino group is a strong activating group and ortho-, para-director, while the morpholino group, via the nitrogen lone pair, is also an activating, ortho-, para-directing group. The presence of these electron-donating groups can influence the reactivity of the carboxylic acid, though steric hindrance from the ortho-morpholino group may also play a significant role in its accessibility to reagents.

This guide provides an in-depth overview of the expected reactivity of the carboxylic acid group and presents detailed, generalized experimental protocols for its key transformations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK--[1] |

| CAS Number | 65989-45-9 | --INVALID-LINK--[1] |

| Appearance | (Predicted) Off-white to light brown solid | General knowledge of similar compounds |

| Storage | 2-8°C | --INVALID-LINK--[1] |

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can undergo several key transformations, including esterification, amidation, and reduction. The following sections provide detailed, generalized experimental protocols for these reactions.

Esterification

Esterification of the carboxylic acid can be achieved under various conditions. For substrates that may be sensitive to harsh acidic conditions, the Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective method.[2]

This protocol describes the esterification of a carboxylic acid with an alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, tert-butanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the desired alcohol (1.2-3.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with primary or secondary amines using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][5]

This protocol outlines a general procedure for the amidation of a carboxylic acid with an amine using EDC and HOBt.[4][5]

Materials:

-

This compound

-

Primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

1 M aqueous HCl

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Add HOBt (1.2 eq) and the desired amine (1.1 eq).

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography on silica gel or recrystallization.

Reduction to an Alcohol

The carboxylic acid group can be reduced to a primary alcohol, which can serve as a precursor for further functionalization. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for this transformation and are generally chemoselective for carboxylic acids over esters.[6][7]

This protocol provides a general method for the reduction of a carboxylic acid to a primary alcohol using a borane complex.[6][7]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane complex (e.g., BH₃·THF, 1 M in THF, 2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. The reaction can be gently heated (40-50 °C) if it proceeds slowly.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until effervescence ceases.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography on silica gel.

Conclusion

References

- 1. 5-Amino-2-morpholinobenzoic acid [myskinrecipes.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Borane Reagents [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Amino-2-morpholinobenzenecarboxylic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-morpholinobenzenecarboxylic acid and its analogs as a pivotal scaffold in the design and synthesis of potent and selective kinase inhibitors. This document offers detailed experimental protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases, alongside a summary of their biological activities.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The morpholine moiety is a common feature in many approved and investigational kinase inhibitors, often conferring favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The aminobenzoic acid portion of the molecule provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse chemical libraries to probe the structure-activity relationships (SAR) of kinase inhibitors. This scaffold is particularly relevant for targeting kinases within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the DNA-dependent protein kinase (DNA-PK) signaling pathways, which are critical regulators of cell growth, proliferation, survival, and DNA repair.

Targeted Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies. The morpholine group is a well-established pharmacophore in many PI3K and mTOR inhibitors, contributing to their potency and selectivity.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

Synthesis of 5-Amino-2-morpholinobenzenecarboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine to yield 2-morpholino-5-nitrobenzoic acid. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound. This protocol provides comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to aid in the successful synthesis of this versatile building block.

Introduction

This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, incorporating a morpholine moiety and an anthranilic acid core, provides a unique combination of physicochemical properties that are advantageous for drug design. The following protocol outlines a reliable and efficient method for its laboratory-scale preparation.

Experimental Protocols

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-nitrobenzoic acid is displaced by morpholine.

Materials and Reagents:

-

2-chloro-5-nitrobenzoic acid

-

Morpholine

-

Dimethylformamide (DMF)

-

Dipotassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl), 1M solution

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), dipotassium carbonate (2.0 eq), and dimethylformamide (DMF, sufficient to dissolve the starting material).

-

Add morpholine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

-

Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the desired product.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-morpholino-5-nitrobenzoic acid to an amine using catalytic hydrogenation.

Materials and Reagents:

-

2-morpholino-5-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C), 5 mol%

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve 2-morpholino-5-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (5 mol%) to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on a hydrogenation apparatus) at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Alternative to Hydrogen Gas: If a hydrogenation apparatus is not available, hydrazine hydrate (3-5 eq) can be used as a hydrogen source. The reaction is typically heated to reflux for 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-chloro-5-nitrobenzoic acid | Morpholine, K₂CO₃ | DMF | 100-110 | 4-6 | 85-95 |

| 2 | 2-morpholino-5-nitrobenzoic acid | 10% Pd/C, H₂ (or Hydrazine hydrate) | Methanol/Ethanol | Room Temperature (or Reflux) | 8-12 (or 2-4) | 90-98 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Purification of 5-Amino-2-morpholinobenzenecarboxylic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in pharmaceutical synthesis, using a solvent-based recrystallization method.[1] The procedure is designed to effectively remove common impurities, yielding a final product of high purity suitable for downstream applications in drug development and medicinal chemistry.

Introduction

This compound (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a valuable building block in the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This application note details a standard recrystallization protocol for this compound, leveraging a mixed solvent system of ethanol and water to achieve high purity.

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. The target compound, this compound, contains both polar (amino, carboxylic acid) and non-polar (aromatic ring) functional groups.[2] This amphiphilic nature suggests that a moderately polar solvent or a mixed-solvent system would be effective. Ethanol is a good choice as it is a polar protic solvent that can engage in hydrogen bonding, while water can be used as an anti-solvent to reduce solubility upon cooling, thereby inducing crystallization.[2][3]

Common impurities in related aromatic carboxylic acids can include by-products from synthesis, such as aldehydic and ketonic compounds, or unreacted starting materials.[4] A well-executed recrystallization can effectively remove these contaminants.

Illustrative Purification Data

The following table summarizes representative quantitative data from a typical recrystallization of crude this compound. This data is for illustrative purposes and actual results may vary based on the initial purity of the crude material and specific experimental conditions.

| Parameter | Crude Sample | Recrystallized Sample |

| Appearance | Light brown powder | Off-white crystalline solid |

| Mass | 10.0 g | 8.2 g |

| Purity (by HPLC) | ~94.5% | ≥99.0% |

| Melting Point | 185-190 °C (broad) | 195-197 °C (sharp) |

| Recovery Yield | N/A | 82% |

Experimental Workflow

The logical flow of the recrystallization process is outlined below, from initial dissolution to the final isolation of the purified product.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol describes the purification of 10.0 g of crude this compound. Adjust volumes accordingly for different quantities.

5.1 Materials and Equipment

-

Crude this compound

-

95% Ethanol

-

Deionized Water

-

Activated Carbon (decolorizing grade)

-

500 mL Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Stemless funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Ice bath

-

Drying oven or desiccator

5.2 Procedure

-

Dissolution:

-

Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 100 mL of 95% ethanol.

-

Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring until the solid dissolves completely.

-

If the solid does not fully dissolve, add more ethanol in small increments (5-10 mL) until a clear solution is obtained. Avoid using a large excess of solvent to ensure good recovery.

-

-

Decolorization (Optional):

-

If the solution is significantly colored, remove it from the heat source and allow it to cool slightly for 1-2 minutes.

-

Add a small amount of activated carbon (~0.2 g) to the hot solution.

-

Reheat the mixture to reflux for 5-10 minutes. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration:

-

Preheat a second Erlenmeyer flask and a stemless glass funnel on a hot plate. Place a fluted filter paper in the funnel.

-

Quickly filter the hot solution by gravity into the preheated flask. This step removes the activated carbon and any insoluble impurities. Performing this step quickly and with preheated glassware prevents premature crystallization of the product in the funnel.[5]

-

-

Crystallization:

-

Remove the receiving flask from the heat and cover it with a watch glass. Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

-

Crystal Isolation and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals on the funnel with two small portions (10-15 mL each) of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.

-

-

Drying:

-

Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

-

Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C.

-

Troubleshooting & Optimization

-

Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil and add a slightly larger volume of the hot solvent before cooling again.[2]

-

No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod at the liquid's surface can induce nucleation.

-

Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that is not ice-cold. Minimize solvent use and ensure washing solvents are thoroughly chilled.

-

Solvent System Optimization: If ethanol is not effective, other polar solvents such as isopropanol or acetone may be tested. A mixed solvent system, where the compound is dissolved in a minimal amount of a "good" hot solvent and a "poor" hot solvent is added dropwise until turbidity appears, can also be highly effective.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Amino-2-morpholinobenzenecarboxylic acid

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of small organic molecules.[2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a high-purity product for their work.

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Appearance | Off-white powder (typical) | [4] |

| Functional Groups | Aromatic ring, Carboxylic acid, Amino group, Morpholine | [1][2] |

| Polarity | Polar | Inferred from structure |

| UV Absorbance | Expected around 280 nm due to the aromatic ring | [3][5] |

Table 1: Chemical properties of this compound.

Principle of Separation

This protocol utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a polar molecule, will have a moderate affinity for the nonpolar stationary phase. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, the compound will elute from the column. Impurities with different polarities will elute at different times, allowing for the collection of a purified fraction of the target compound. The addition of an acid (e.g., formic acid) to the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and improved separation.

Experimental Protocol

Materials and Reagents

-

Crude this compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Formic acid (or trifluoroacetic acid, TFA)

-

HPLC grade methanol (for sample dissolution and system flushing)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and parameters. These are starting conditions and may require optimization for specific instruments and impurity profiles.

| Parameter | Recommended Setting |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale). A polar-embedded C18 column could also be considered for enhanced retention of polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column; adjust for preparative columns) |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10-100 µL (analytical); larger for preparative |

| Gradient Program | See Table 3 |

Table 2: Recommended HPLC parameters for the purification of this compound.

Mobile Phase Gradient

A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 40 | 95 | 5 |

Table 3: Recommended gradient elution program.

Sample Preparation

-

Accurately weigh the crude this compound.

-

Dissolve the sample in a minimal amount of a suitable solvent. A mixture of water and methanol or the initial mobile phase composition (95:5 Water:ACN) is a good starting point.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Purification Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-